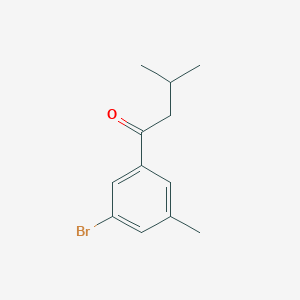

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one

Description

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one is a brominated aromatic ketone characterized by a 3-methylbutan-1-one moiety attached to a phenyl ring substituted with bromine at the 3-position and a methyl group at the 5-position. Brominated aromatic ketones are often employed in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity in cross-coupling reactions and functional group transformations . The bromine atom enhances electrophilic substitution reactivity, while the methyl group may influence steric effects and lipophilicity.

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-8(2)4-12(14)10-5-9(3)6-11(13)7-10/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNKUOHMXXQATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one typically involves the bromination of 3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron(III) bromide. The acylation step may involve the use of an acid chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products may include 1-(3-Iodo-5-methylphenyl)-3-methylbutan-1-one.

Oxidation: Products may include 1-(3-Bromo-5-methylphenyl)-3-methylbutanoic acid.

Reduction: Products may include 1-(3-Bromo-5-methylphenyl)-3-methylbutanol.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound may act as an electrophile in various reactions, facilitating the formation of new chemical bonds through nucleophilic attack.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Physical and Chemical Properties

- Reactivity : Bromine in the target compound likely facilitates nucleophilic aromatic substitution or Suzuki-Miyaura coupling, contrasting with chloro/fluoro analogs, which are less reactive in such transformations . Hydroxyl or acetyl groups (e.g., ) introduce hydrogen-bonding capacity, affecting solubility and crystallization behavior .

- Polarity : Methoxy () and hydroxyl () substituents increase polarity, enhancing aqueous solubility compared to halogenated derivatives. The target compound’s bromine and methyl groups may favor organic-phase partitioning.

Biological Activity

1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one, also known as a substituted phenyl ketone, is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

1. Antimicrobial Activity

Research has indicated that various brominated phenyl ketones exhibit antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth and possess antifungal activities. The presence of the bromine atom is believed to enhance these effects through increased lipophilicity and interaction with microbial membranes .

2. Anti-inflammatory Effects

Studies suggest that 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one may have anti-inflammatory properties. It is hypothesized that the compound interacts with specific inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

3. Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances raises interest in its neuropharmacological effects. Preliminary studies suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which could influence mood and behavior .

The exact mechanism of action for 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one remains to be fully elucidated. However, it is believed that the compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites on enzymes involved in inflammation or microbial metabolism.

- Receptor Modulation : Potentially acting as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways associated with mood regulation.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various phenyl ketones, 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 μM, suggesting potent antimicrobial activity comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Assays

A series of in vitro assays were conducted to assess the anti-inflammatory properties of the compound. In these assays, treatment with 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one resulted in a dose-dependent decrease in TNF-alpha and IL-6 production from activated macrophages, demonstrating its potential as an anti-inflammatory agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one, and how can purity be optimized?

- Methodology : The compound can be synthesized via Grignard reactions, where a brominated aryl precursor (e.g., 3-bromo-5-methylbenzaldehyde) reacts with a methyl-substituted organometallic reagent. For example, a Grignard reagent like isobutylmagnesium bromide can be coupled with a bromo-substituted aryl nitrile, followed by acid quenching and ketone formation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improves purity. Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate and final product integrity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–2.5 ppm). The ketone carbonyl appears at ~δ 205–210 ppm in 13C NMR .

- FT-IR : Confirm the ketone group (C=O stretch ~1700–1750 cm⁻¹) and aryl bromide (C-Br ~500–600 cm⁻¹) .

- X-ray crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Hydrogen bonding and packing interactions validate molecular geometry .

Q. What preliminary biological activities have been reported for structurally similar brominated aryl ketones?

- Methodology : Antimicrobial assays (e.g., broth microdilution) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) are common. For example, analogs like 1-(3-bromophenyl)-2,2-dimethylbutan-1-one show moderate activity (MIC ~25–50 µg/mL), suggesting the bromo-methylphenyl moiety enhances bioactivity .

Advanced Research Questions

Q. How can substituent electronic effects on reaction mechanisms be analyzed using this compound?

- Methodology :

- Hammett Studies : Synthesize derivatives with electron-donating/withdrawing groups (e.g., -CF₃, -OCH₃) at the aryl ring. Plot log(kX/kH) against σp values to determine reaction sensitivity (ρ value). A positive ρ indicates electron-deficient transition states, as seen in photoredox β-C–H arylation reactions .

- Cyclic Voltammetry (CV) : Measure reduction potentials (e.g., E₁/₂ ~ -2.24 V vs. SCE) to assess redox behavior. Compare with catalysts (e.g., Ir(ppy)₃, E₁/₂ = -1.73 V) to predict electron-transfer feasibility .

Q. What computational approaches are suitable for modeling the compound’s reactivity or supramolecular interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to study intermolecular interactions (e.g., halogen bonding from Br atoms) .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodology :

- Control Experiments : Verify compound purity via HPLC (>95%) and eliminate solvent/residual catalyst effects.

- Dose-Response Curves : Test across a concentration range (e.g., 1–100 µM) to identify IC₅₀ variability.

- Cross-Validation : Use orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

Q. What strategies enable the study of structure-activity relationships (SAR) for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.